
D-Glucose-d1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Glucose-d1: is a deuterium-labeled form of D-glucose, where one of the hydrogen atoms is replaced by deuterium. D-glucose, commonly known as glucose, is a simple sugar and an essential carbohydrate in biology. It is a primary source of energy for living organisms and plays a crucial role in various metabolic processes. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic pathways and reaction mechanisms.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of D-Glucose-d1 typically involves the exchange of hydrogen atoms with deuterium in the glucose molecule. This can be achieved through chemical synthesis or enzymatic methods. One common approach is to use deuterated water (D2O) as a solvent in the presence of a catalyst to facilitate the exchange of hydrogen with deuterium.
Industrial Production Methods: Industrial production of this compound often involves the use of biocatalysis, where enzymes are employed to catalyze the exchange of hydrogen with deuterium. This method is preferred due to its high efficiency and environmental friendliness. The process may involve the use of immobilized enzymes or whole-cell catalysis to achieve the desired deuterium labeling.
化学反应分析
Types of Reactions: D-Glucose-d1 undergoes various chemical reactions similar to those of D-glucose. These include:
Oxidation: this compound can be oxidized to form gluconic acid or glucuronic acid.
Reduction: It can be reduced to form sorbitol.
Substitution: The hydroxyl groups in this compound can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include bromine water and nitric acid.
Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst can be used for reduction.
Substitution: Acetic anhydride or alkyl halides are commonly used for substitution reactions.
Major Products:
Oxidation: Gluconic acid, glucuronic acid.
Reduction: Sorbitol.
Substitution: Various ethers and esters depending on the substituent used.
科学研究应用
Chemistry: D-Glucose-d1 is used as a tracer in metabolic studies to understand the pathways and mechanisms of glucose metabolism. It helps in elucidating the steps involved in glycolysis, gluconeogenesis, and other metabolic processes.
Biology: In biological research, this compound is used to study the uptake and utilization of glucose in cells. It is particularly useful in studying the effects of glucose on cellular metabolism and energy production.
Medicine: this compound is used in medical research to investigate the role of glucose in various diseases, including diabetes and cancer. It helps in understanding how glucose metabolism is altered in these conditions and can aid in the development of new therapeutic strategies.
Industry: In the industrial sector, this compound is used in the production of deuterated compounds for various applications, including pharmaceuticals and agrochemicals. It is also used in the development of new materials and chemical processes.
作用机制
The mechanism of action of D-Glucose-d1 is similar to that of D-glucose. It is transported into cells via glucose transporters and undergoes phosphorylation to form glucose-6-phosphate. This molecule then enters various metabolic pathways, including glycolysis and the pentose phosphate pathway, to produce energy and other essential metabolites.
Molecular Targets and Pathways:
Glucose Transporters: Facilitate the uptake of this compound into cells.
Hexokinase: Catalyzes the phosphorylation of this compound to glucose-6-phosphate.
Glycolysis: Converts glucose-6-phosphate to pyruvate, producing ATP.
Pentose Phosphate Pathway: Generates NADPH and ribose-5-phosphate for biosynthetic processes.
相似化合物的比较
D-Glucose: The non-deuterated form of D-Glucose-d1.
D-Galactose: An epimer of glucose, differing in the arrangement of hydroxyl groups around one carbon atom.
D-Fructose: A ketohexose that is structurally similar to glucose but has a ketone group instead of an aldehyde group.
Uniqueness: this compound is unique due to its deuterium labeling, which makes it an invaluable tool in scientific research. The presence of deuterium allows for precise tracking and analysis of metabolic pathways and reaction mechanisms, providing insights that are not possible with non-labeled glucose.
属性
分子式 |
C6H12O6 |
|---|---|
分子量 |
181.16 g/mol |
IUPAC 名称 |
(2R,3S,4R,5R)-4-deuterio-2,3,4,5,6-pentahydroxyhexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i6D |
InChI 键 |
GZCGUPFRVQAUEE-BNOZAQQZSA-N |
手性 SMILES |
[2H][C@@]([C@@H](CO)O)([C@@H]([C@H](C=O)O)O)O |
规范 SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


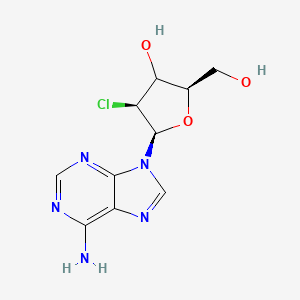

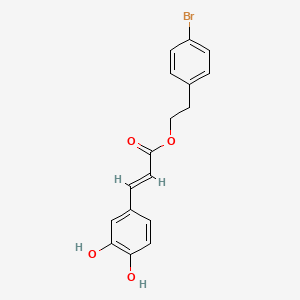
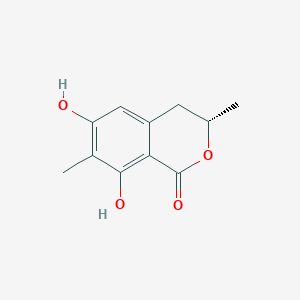
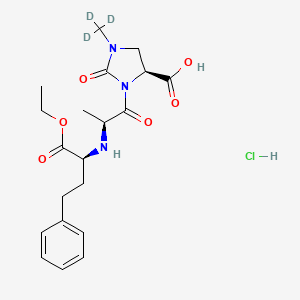
![2-amino-9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12409436.png)
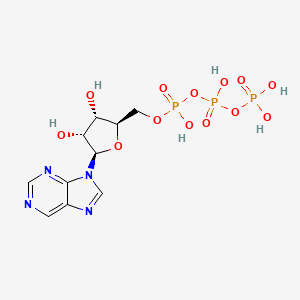

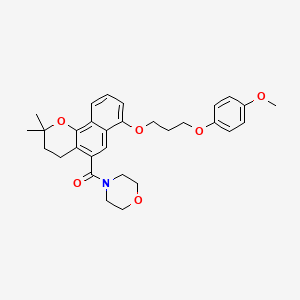
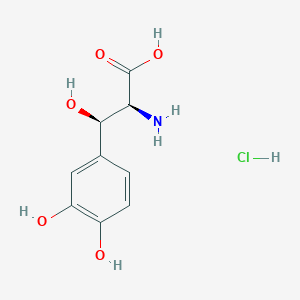
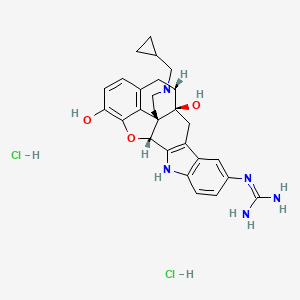
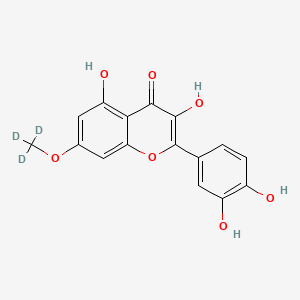

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12409476.png)
